molecular formula C24H24N2O3 B2931071 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide CAS No. 941944-63-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B2931071
CAS No.: 941944-63-4
M. Wt: 388.467
InChI Key: RDGUOQLMSRCVID-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide (CAS 941944-63-4) is a complex chemical compound with a molecular formula of C24H24N2O3 and a molecular weight of 388.46 g/mol . This molecule features a unique structure that incorporates both tetrahydroquinoline and naphthalene moieties, making it a valuable building block in medicinal chemistry and pharmaceutical research . Quinolines and their derivatives are prevalent in a wide range of pharmacologically active synthetic and natural compounds and are known for their versatile biological properties . This specific compound is offered with a high purity of 90% and above and is available in various quantities to suit different research needs . It is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can utilize this compound in various exploratory studies, including as a substrate in coupling reactions or in the development of novel bioactive molecules .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-22-13-10-17-7-4-5-9-20(17)23(22)24(28)25-19-11-12-21-18(15-19)8-6-14-26(21)16(2)27/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGUOQLMSRCVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the acetyl group. The final step involves the coupling of the ethoxynaphthalene carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) Derivatives

Structural Features :

  • QOD: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () incorporates a benzodioxol group and a tetrahydroquinoline linked via an oxamide bridge.
  • ICD: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide () uses an indole core with a biphenyl substituent.
  • Target Compound: Replaces the oxamide/indole with a naphthalene carboxamide and introduces a 1-acetyl group on the tetrahydroquinoline.

SAR Insights :

  • QOD/ICD’s dual inhibition lacks structural rationale, hindering SAR optimization. Molecular dynamics (MD) simulations are suggested to address this gap .
  • The acetyl group in the target compound could stabilize conformational states, offering a testable hypothesis for improved SAR studies.

Antifungal Tryptamine Derivatives

Structural Features :

  • A tryptamine derivative, (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol (), shares an acetylated nitrogen in a fused heterocyclic system.
  • Target Compound: Features acetylation on a tetrahydroquinoline rather than a pyrroloindole scaffold.

Tetrahydroisoquinoline Derivatives

Structural Features :

  • Compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide () are based on a tetrahydroisoquinoline core with methoxy/methyl substituents.
  • Target Compound: Uses tetrahydroquinoline (quinoline-derived) instead of tetrahydroisoquinoline (isoquinoline-derived), altering ring nitrogen positioning and planarity.

Functional Implications :

  • Tetrahydroisoquinolines in prioritize methoxy groups for electronic effects, whereas the target’s ethoxynaphthalene may prioritize steric bulk and π-π stacking .
  • The quinoline core in the target compound could enhance binding to aromatic-rich enzyme pockets compared to isoquinoline derivatives.

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Substituents Structural Data Availability
Target Compound Tetrahydroquinoline 1-Acetyl, 2-ethoxynaphthalene Not reported
QOD () Tetrahydroquinoline Benzodioxol, oxamide bridge Limited (MD suggested)
ICD () Indole Biphenyl, carboxamide None
Tryptamine () Pyrroloindole Acetylated nitrogen Yes (CD spectra)
Tetrahydroisoquinoline () Isoquinoline Methoxy, methyl, phenyl Yes (literature references)

Table 2: Methodological Insights

Compound Key Techniques for Study SAR Challenges
Target Compound Hypothetical: MD simulations Unclear impact of naphthalene
QOD/ICD () MD simulations proposed Dual inhibition mechanism unknown
Tryptamine () CD spectroscopy, bioassays Structure-activity correlation
Tetrahydroisoquinoline () Synthetic chemistry Electronic vs. steric optimization

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a tetrahydroquinoline moiety and an ethoxynaphthalene group. Its chemical formula is C20H23N3O3C_{20}H_{23}N_{3}O_{3}, with a molecular weight of 351.42 g/mol. The presence of these functional groups is believed to contribute to its biological properties.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest several potential pathways:

  • Enzyme Modulation : The compound may interact with various enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer.
  • Receptor Binding : It is hypothesized that the compound could bind to specific receptors in the body, modulating physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
    • Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in cellular models.
    • Research Findings : In experiments involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Properties : Preliminary data suggest that the compound may exhibit antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses.

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference Source
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations:

  • A study published in 2024 highlighted the synthesis pathway involving Pictet-Spengler reaction techniques and subsequent acetylation steps to form the tetrahydroquinoline structure. This work laid the groundwork for exploring its pharmacological properties.
  • Another investigation examined the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the naphthalene moiety could enhance biological activity.

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